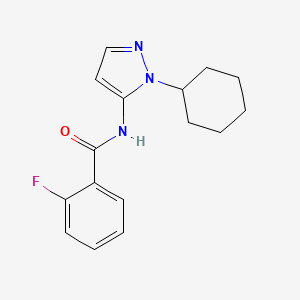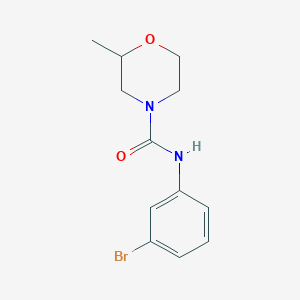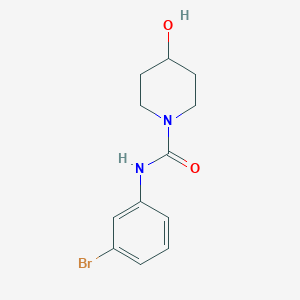
2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide, commonly known as EDP-106, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. EDP-106 is a pyrazole carboxamide derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of EDP-106 is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. By inhibiting PDE4, EDP-106 can reduce inflammation and promote tissue repair.
Biochemical and Physiological Effects:
EDP-106 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, EDP-106 has been shown to increase the production of anti-inflammatory cytokines, such as IL-10. EDP-106 has also been shown to reduce the infiltration of inflammatory cells into tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of EDP-106 is its specificity for PDE4. This specificity reduces the risk of off-target effects and makes it a useful tool for studying the role of PDE4 in various biological processes. However, one of the limitations of EDP-106 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on EDP-106. One area of research is the development of more soluble derivatives of EDP-106 that can be used in a wider range of experimental settings. Another area of research is the investigation of the neuroprotective effects of EDP-106 in more detail. Finally, the potential use of EDP-106 as a therapeutic agent in the treatment of inflammatory and neurodegenerative diseases should be further explored.
Conclusion:
In conclusion, EDP-106 is a novel small molecule that has potential applications in various fields of scientific research. Its anti-inflammatory, antitumor, and neuroprotective properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of EDP-106 and to explore its potential applications in more detail.
Synthesemethoden
The synthesis of EDP-106 involves a series of chemical reactions. The starting material for the synthesis is 2,3-dimethylpyrazole, which is reacted with ethyl chloroformate to form 2-ethyl-3-methylpyrazole-5-carbonyl chloride. This intermediate is then reacted with N,N-dimethylpropan-2-amine to form EDP-106.
Wissenschaftliche Forschungsanwendungen
EDP-106 has potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases. EDP-106 has also been shown to have antitumor activity and can be used in the treatment of cancer. In addition, EDP-106 has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-6-14-10(11(15)13(4)5)7-9(12-14)8(2)3/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYXLBPJVJCBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)

![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)


![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)


